molecular formula C12H13NO3 B2992326 1-(7-Methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one CAS No. 2361640-10-8

1-(7-Methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one

Cat. No.: B2992326
CAS No.: 2361640-10-8
M. Wt: 219.24
InChI Key: RDDJTQNMGQNYQE-UHFFFAOYSA-N
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Description

1-(7-Methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one is a chemical compound belonging to the benzoxazinone family Benzoxazinones are known for their diverse biological activities and are often found in plants as part of their defense mechanisms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one typically involves the cyclization of appropriate precursors. One common method involves the use of 7-methoxy-2,3-dihydro-1,4-benzoxazin-4-one as a starting material, which is then reacted with propenone derivatives under specific conditions to form the desired product. The reaction often requires the presence of a base such as sodium hydride (NaH) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as solvent extraction, concentration, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 1-(7-Methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

1-(7-Methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its role in plant defense mechanisms and its potential as a bioactive compound.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 1-(7-Methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets. In plants, it acts as a defense compound by inhibiting the growth of pests and pathogens. The compound exerts its effects through the production of hydroxamic acids, which are toxic to certain insects and microorganisms .

Comparison with Similar Compounds

  • 2,4-Dihydroxy-1,4-benzoxazin-3-one (DIBOA)
  • 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA)

Comparison: 1-(7-Methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one is unique due to its specific structure, which includes a methoxy group and a propenone moietyCompared to DIBOA and DIMBOA, this compound may exhibit different reactivity and bioactivity profiles .

Properties

IUPAC Name

1-(7-methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-12(14)13-6-7-16-11-8-9(15-2)4-5-10(11)13/h3-5,8H,1,6-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDJTQNMGQNYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(CCO2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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